Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate
Description
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate is a naphthothiophene derivative with a molecular formula of C₂₁H₁₄ClNO₄S and a molecular weight of 411.87 g/mol (CAS: 1258638-44-6) . Its structure features a naphtho[2,3-b]thiophene-4,9-dione core substituted with a 4-chlorophenylamino group at position 2 and an ethyl carboxylate ester at position 3. The corresponding carboxylic acid derivative (C₁₉H₁₀ClNO₄S, MW 383.81 g/mol) lacks the ethyl ester group . Limited physicochemical or biological data are available for this compound in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4,9-dioxobenzo[f][1]benzothiole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S/c1-2-27-21(26)16-15-17(24)13-5-3-4-6-14(13)18(25)19(15)28-20(16)23-12-9-7-11(22)8-10-12/h3-10,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDVGVEPOOXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735096 | |
| Record name | Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-44-6 | |
| Record name | Naphtho[2,3-b]thiophene-3-carboxylic acid, 2-[(4-chlorophenyl)amino]-4,9-dihydro-4,9-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258638-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Cyclocondensation Using Active Methylene Reagents
A regioselective one-pot synthesis employs naphthoquinone derivatives, 4-chloroaniline, and ethyl cyanoacetate as precursors. This method, adapted from SSRN research, utilizes a Domino-Krapcho cascade to assemble the naphtho[2,3-b]thiophene core (Fig. 1) .
Procedure:
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Reaction Setup: Naphthalene-1,4-dione (1.0 equiv) is refluxed with 4-chloroaniline (1.2 equiv) and ethyl cyanoacetate (1.5 equiv) in ethanol under acidic conditions (HCl, 0.1 M) for 6–8 hours.
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Cyclization: The intermediate undergoes spontaneous cyclization via Knoevenagel condensation, followed by thiophene ring closure through sulfur incorporation from the cyanoacetate group.
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Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound as orange crystals (58–64% yield) .
Key Advantages:
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Eliminates isolation of intermediates, reducing reaction time.
Copper-Catalyzed Tandem C–S Coupling and Esterification
This two-step approach, derived from heterocyclic synthesis studies, constructs the thiophene ring before introducing the ester moiety (Fig. 2) .
Step 1: Thiophene Core Assembly
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Substrate: 2-Bromo-1,4-naphthoquinone (1.0 equiv) and thiourea (1.5 equiv) react in DMF at 120°C for 12 hours under CuBr (5 mol%) and 1,10-phenanthroline (10 mol%) catalysis.
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Outcome: Forms 2-amino-naphtho[2,3-b]thiophene-4,9-dione (85% yield) .
Step 2: Esterification and Functionalization
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The intermediate is treated with ethyl chloroformate (1.2 equiv) in anhydrous THF with triethylamine (2.0 equiv) at 0°C, followed by coupling with 4-chloroaniline (1.1 equiv) using DCC/HOBt.
Optimization Notes:
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CuBr/1,10-phenanthroline enhances C–S bond formation efficiency (TOF = 12 h⁻¹) .
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Elevated temperatures (>100°C) promote decarboxylation side reactions; maintaining 0–5°C during esterification suppresses this .
Oxidative Radical Cyclization with Subsequent Amination
Adapted from anti-cancer agent syntheses, this route employs manganese(III) acetate as an oxidative mediator (Fig. 3) .
Procedure:
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Radical Initiation: A mixture of 1,4-naphthoquinone (1.0 equiv), ethyl 3-mercaptopropionate (1.3 equiv), and Mn(OAc)₃ (2.0 equiv) in acetic acid is stirred at 80°C for 4 hours, forming the thiophene-dione skeleton.
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Amination: The product reacts with 4-chloroaniline (1.1 equiv) in ethanol under reflux (6 hours), facilitated by piperidine (0.2 equiv) as a base.
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Isolation: Precipitation in ice-water followed by filtration affords the target compound (68% yield) .
Critical Parameters:
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Mn(OAc)₃ concentration above 1.5 equiv ensures complete radical cyclization.
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Piperidine neutralizes HCl generated during amination, preventing quinone reduction .
Carboxylic Acid Intermediate Esterification
This method synthesizes the ethyl ester from its carboxylic acid precursor (CID 66521668), as reported in chemical vendor protocols .
Step 1: Carboxylic Acid Synthesis
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Substrate: 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid is prepared via Friedel-Crafts acylation of thiophene-3-carboxylic acid with 4-chloroaniline in PPA (polyphosphoric acid) at 130°C (12 hours) .
Step 2: Esterification
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The acid (1.0 equiv) is refluxed with ethanol (10 equiv) and H₂SO₄ (0.1 equiv) for 24 hours.
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Yield: 89% after solvent removal and trituration with diethyl ether .
Purity Data:
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
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Knoevenagel Condensation: The cyanoacetate’s α-hydrogen abstracts a proton, forming a nucleophilic enolate that attacks the quinone carbonyl, initiating cyclization .
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Decarboxylation: At temperatures >100°C, the ethyl ester group may undergo cleavage, yielding the carboxylic acid as a byproduct . Mitigated by low-temperature esterification.
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Sulfur Elimination: Competing desulfurization occurs if Mn(OAc)₃ is understoichiometric, generating naphthoquinone impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl Carboxylate Derivatives of Benzo[b]thiophene
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (, Compound 1b) shares a benzo[b]thiophene core but differs in substituent positions and functional groups:
- Substituents: Phenyl at position 3, hydroxyl at position 5.
- Physical Properties: Melting point (mp) 174–178°C ; IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (ketone C=O) .
- Synthesis: Prepared via acetylation of precursor esters, yielding triacetoxy derivatives (e.g., 94% yield for Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) .
Key Differences :
- The 4-chlorophenylamino group introduces electronegativity and hydrogen-bonding capacity, unlike the phenyl group in Compound 1b.
Naphtho[2,3-b]thiophene-4,9-dione Derivatives with Substituent Modifications
highlights anti-proliferative naphtho[2,3-b]thiophene-4,9-dione derivatives (e.g., Compounds 7a–7e) modified with thiophenyl substituents. For example:
Comparison with Target Compound :
- The target compound’s 4-chlorophenylamino group may confer distinct electronic effects (e.g., electron-withdrawing Cl) versus the alkyl-substituted thiophenyl groups in 7a–7e.
- QSAR models suggest bulky substituents enhance activity, but the chloro group’s impact on potency remains unstudied in this context .
Ethyl 2-Amino Thiophene Carboxylates
describes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., 2d–2k) with saturated rings and varied substituents:
Key Structural Contrasts :
- Saturation: The target compound’s fully aromatic naphthothiophene core contrasts with the tetrahydrobenzo[b]thiophene in 2d–2k, affecting planarity and bioavailability.
- Functional Groups: The 4-chlorophenylamino group may enhance target specificity compared to simple amino groups in 2d–2k.
Data Table: Structural and Functional Comparison
Discussion of Structural Influences on Activity
- Electron-Withdrawing Groups: The 4-chlorophenylamino group in the target compound may enhance binding to electron-rich biological targets (e.g., kinases) compared to alkyl or phenyl substituents .
- Aromaticity vs. Saturation : Fully aromatic systems (e.g., naphthothiophene) likely exhibit stronger intercalation or π-stacking than saturated analogs, influencing DNA/protein interactions .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound may improve cell membrane permeability compared to its carboxylic acid analog, though this remains untested .
Biological Activity
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate (CAS No. 1258638-44-6) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphtho[2,3-b]thiophene core with an ethyl ester and a chlorophenylamino group. Its molecular formula is , and it has a molecular weight of approximately 411.87 g/mol .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. The following key findings summarize its biological activity:
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Cytotoxicity Against Cancer Cell Lines :
- This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that the compound exhibits an IC50 value ranging from 23.2 to 49.9 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- A structure–activity relationship (SAR) analysis revealed that modifications in the substituents on the phenyl ring significantly influence its cytotoxic potency .
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Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that it may trigger programmed cell death by disrupting normal cellular processes .
- In addition to direct cytotoxicity, it has been observed to inhibit angiogenesis, which is critical for tumor growth and metastasis. This inhibition is likely mediated through the downregulation of vascular endothelial growth factor (VEGF) signaling pathways .
Comparative Analysis with Other Compounds
To provide a clearer understanding of its efficacy, a comparative analysis with other known anticancer agents is presented in Table 1.
| Compound Name | IC50 Value (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 23.2 - 49.9 | Breast Cancer (MCF-7), Lung Cancer (A549) | Induces apoptosis, inhibits angiogenesis |
| Compound A | 15.0 | Colon Cancer | Apoptosis induction |
| Compound B | 30.0 | Ovarian Cancer | Cell cycle arrest |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as annexin V positivity and caspase-3 activation .
- In Vivo Studies : Animal models have also been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates compared to control groups treated with standard chemotherapy agents .
Q & A
Q. How can the compound’s reactivity in biological systems (e.g., redox cycling) be studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
